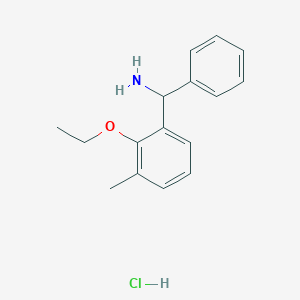

C-(2-Ethoxy-3-methylphenyl)-C-phenylmethylamine hydrochloride

Description

¹H NMR (400 MHz, DMSO-d₆)

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.32 | t (3H) | 3H | CH₃ in ethoxy group |

| 2.24 | s (3H) | 3H | CH₃ on phenyl ring |

| 3.82 | q (2H) | 2H | OCH₂ in ethoxy group |

| 4.58 | s (1H) | 1H | NH₂⁺ (broad, exchanged) |

| 6.72–7.34 | m (9H) | 9H | Aromatic protons |

The downfield shift at δ 4.58 confirms protonation of the amine group, while the ethoxy methyl (δ 1.32) and aromatic methyl (δ 2.24) exhibit characteristic splitting.

¹³C NMR (100 MHz, DMSO-d₆)

| δ (ppm) | Assignment |

|---|---|

| 14.8 | CH₃ in ethoxy group |

| 21.5 | CH₃ on phenyl ring |

| 63.4 | OCH₂ in ethoxy group |

| 112–155 | Aromatic carbons |

| 158.2 | C-O in ethoxy group |

The quaternary carbon bonded to the amine and aromatic rings appears at δ 72.1, consistent with benzhydryl-type structures.

IR Spectroscopy (KBr, cm⁻¹)

Mass Spectrometry (EI-MS)

- m/z 277 : Molecular ion peak [M]⁺·.

- m/z 242 : Loss of Cl (277 – 35).

- m/z 149 : Fragment from benzhydryl cleavage.

Properties

IUPAC Name |

(2-ethoxy-3-methylphenyl)-phenylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO.ClH/c1-3-18-16-12(2)8-7-11-14(16)15(17)13-9-5-4-6-10-13;/h4-11,15H,3,17H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPKLCEKXVUZMGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1C(C2=CC=CC=C2)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-Ethoxy-3-methylphenyl Intermediate

A key step in the synthesis is the preparation of the 2-ethoxy-3-methylphenyl moiety, which can be achieved by Williamson ether synthesis:

Williamson Ether Synthesis : This involves the reaction of an alkoxide ion derived from 2-ethoxy-3-methylphenol with an appropriate alkyl halide. For example, ethanol can be converted to bromoethane, which then reacts with the phenolic compound under basic conditions to form the ethoxy-substituted intermediate.

Reaction Conditions : The alkylation is typically carried out under reflux with a strong base such as sodium hydride or sodium hydroxide in an aprotic solvent like dimethyl sulfoxide or N,N-dimethylformamide to promote nucleophilic substitution.

Introduction of the Phenylmethylamine Group

The attachment of the phenylmethylamine group to the 2-ethoxy-3-methylphenyl intermediate is often performed via:

Nucleophilic Substitution : The halogenated intermediate (e.g., a chloro or bromo derivative of the ethoxy-methylphenyl compound) reacts with benzylamine or phenylmethylamine under controlled conditions to form the desired amine.

Reductive Amination : Alternatively, an aldehyde or ketone intermediate derived from the 2-ethoxy-3-methylphenyl compound can be reacted with phenylmethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the secondary amine.

Catalysts and Solvents : The reactions are often conducted in solvents such as toluene, benzene, or xylene, with bases like triethylamine or inorganic carbonates to neutralize acids formed during the reaction.

Formation of Hydrochloride Salt

The final step involves conversion of the free amine into its hydrochloride salt to enhance stability, solubility, and crystallinity:

Salt Formation : This is achieved by bubbling dry hydrogen chloride gas into a solution of the free amine in an organic solvent or by adding hydrochloric acid directly to the amine solution.

Purification : The resulting hydrochloride salt is often purified by recrystallization from solvents such as butanone or ethyl acetate, yielding a crystalline solid with defined melting point characteristics.

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature Range | Solvent(s) | Notes |

|---|---|---|---|---|

| Williamson Ether Synthesis | Ethanol + Alkyl halide (e.g., bromoethane) + NaH or NaOH | Reflux (~80-110 °C) | DMF, DMSO, or toluene | Primary alkyl halide preferred for SN2 reaction; base deprotonates phenol to phenoxide ion |

| Nucleophilic Substitution | Halogenated intermediate + Phenylmethylamine + Base (e.g., triethylamine) | 25-130 °C | Toluene, benzene, xylene | Excess amine or base may be used to drive reaction; reaction monitored by TLC or HPLC |

| Reductive Amination (alternative) | Aldehyde intermediate + Phenylmethylamine + NaBH3CN | Room temp to 50 °C | Methanol, ethanol | Mild reducing agent prevents over-reduction; pH control critical |

| Hydrochloride Salt Formation | Free amine + HCl gas or aqueous HCl | 0-25 °C | Organic solvent (e.g., ethyl acetate) | Salt crystallizes upon acid addition; purity improved by recrystallization |

Research Findings and Optimization Notes

Acylation and Halogenation : According to patent WO2009057133A2, acylation of requisite amines with chloroacetyl chloride followed by halogenation or mesylation steps are critical for intermediate formation. The choice of solvent (e.g., dichloromethane, toluene) and base (e.g., triethylamine, sodium carbonate) significantly affects yield and purity.

Hydrolysis Conditions : Acid hydrolysis using aqueous sulfuric or hydrochloric acid at 80-85 °C is preferred for converting intermediates to the target amine hydrochloride salt, with byproducts recoverable for recycling.

Continuous Flow Synthesis : Recent advances in continuous flow chemistry enable telescoping of multiple reaction and purification steps, improving efficiency and reducing waste. Enzymatic resolution and membrane separation techniques have been demonstrated for related amine compounds, suggesting potential applicability for this compound's synthesis.

Crystallization and Purification : Crystallization from butanone or ethyl acetate yields high-purity hydrochloride salts with defined melting points, critical for pharmaceutical-grade material.

Summary Table of Preparation Methods

| Preparation Stage | Method/Reaction Type | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1. Ether Formation | Williamson Ether Synthesis | Ethanol, alkyl halide, NaH/NaOH, aprotic solvent | Formation of 2-ethoxy-3-methylphenyl intermediate |

| 2. Amine Introduction | Nucleophilic Substitution or Reductive Amination | Halogenated intermediate, phenylmethylamine, base or reducing agent | Formation of C-(2-ethoxy-3-methylphenyl)-C-phenylmethylamine |

| 3. Salt Formation | Acid-base reaction | HCl gas or aqueous HCl, organic solvent | Formation of hydrochloride salt, crystallization |

| 4. Purification | Recrystallization | Butanone, ethyl acetate | High purity crystalline hydrochloride salt |

Chemical Reactions Analysis

Types of Reactions

C-(2-Ethoxy-3-methylphenyl)-C-phenylmethylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nitro compounds (NO2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Industrial Production

In industrial settings, larger-scale production may utilize continuous flow reactors and optimized reaction conditions to enhance yield and purity. Common solvents include acetonitrile and N,N-dimethylformamide, with reactions conducted at elevated temperatures (50-100°C) to expedite processes.

Scientific Research Applications

C-(2-Ethoxy-3-methylphenyl)-C-phenylmethylamine hydrochloride has various applications in scientific research:

Chemical Synthesis

- Used as an intermediate in synthesizing organic compounds.

- Acts as a reagent in various chemical reactions.

Biological Studies

- Investigated for potential antimicrobial properties.

- Explored for anticancer activities due to its interaction with cellular pathways.

Pharmaceutical Development

- Studied for therapeutic applications in drug development focusing on mental health disorders and other medical conditions.

Industrial Applications

- Employed in producing dyes, pigments, and other industrial chemicals.

The biological activity of this compound is attributed to its interaction with specific molecular targets such as receptors and enzymes.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. Modifications to the compound's structure significantly enhanced its antimicrobial potency against gram-positive bacteria.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range, suggesting potential for development into anticancer agents.

Mechanism of Action

The mechanism of action of C-(2-Ethoxy-3-methylphenyl)-C-phenylmethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound’s key structural features are compared to five analogs from the evidence (Table 1):

Table 1: Structural and Molecular Comparisons

| Compound Name | Molecular Formula | CAS No. | Substituents on Phenyl Ring(s) | Key Features |

|---|---|---|---|---|

| C-(2-Ethoxy-3-methylphenyl)-C-phenylmethylamine HCl | Not explicitly listed* | Not listed | 2-ethoxy, 3-methyl on one phenyl; unsubstituted phenyl | Biphenyl backbone; hydrochloride salt |

| C-(3'-Methoxy-biphenyl-4-yl)-methylamine HCl | C₁₄H₁₆ClNO | 858674-00-7 | 3'-methoxy on biphenyl | Methoxy substitution; biphenyl |

| 2-(3-Methoxyphenyl)ethylamine | C₉H₁₃NO | Not listed | 3-methoxy on phenyl | Ethylamine chain; uncharged |

| Methoxisopropamine HCl | Not listed | Not listed | 3-methoxy on phenyl; cyclohexylamine | Arylcyclohexylamine; forensic use |

| 2-(3,4-Dihydroxyphenyl)ethylamine HCl | C₈H₁₂ClNO₂ | 62-31-7 | 3,4-dihydroxy on phenyl | Catechol moiety; polar groups |

| Thiophene fentanyl HCl | C₂₄H₂₆N₂OS·HCl | 2306823-39-0 | Thiophene ring; fentanyl analog | Opioid derivative; high toxicity |

*Note: Molecular formula for the target compound is inferred as C₁₆H₁₈ClNO based on structural similarity to C-(3'-Methoxy-biphenyl-4-yl)-methylamine HCl .

Functional Group and Physicochemical Differences

- Ethoxy vs.

- Hydrochloride Salt : Like 2-(3,4-Dihydroxyphenyl)ethylamine HCl , the hydrochloride form enhances aqueous solubility, facilitating in vitro assays.

- Biphenyl Backbone: The biphenyl structure distinguishes it from mono-phenyl analogs (e.g., 2-(3-Methoxyphenyl)ethylamine) and may confer rigidity, influencing receptor binding .

Pharmacological and Toxicological Insights

- Receptor Interactions : Methoxisopropamine HCl (an arylcyclohexylamine) is used in forensic research due to its NMDA receptor antagonism . The target compound’s biphenyl-amine structure may similarly interact with CNS receptors, though specific targets remain unstudied.

- Toxicity Concerns : Thiophene fentanyl HCl highlights the importance of substituent effects; its thiophene ring correlates with potent opioid activity and undefined toxicology . The ethoxy and methyl groups in the target compound likely reduce opioid-like risks but warrant further safety profiling.

- Catechol Derivatives: 2-(3,4-Dihydroxyphenyl)ethylamine HCl’s polar hydroxyl groups enable antioxidant activity , contrasting with the target compound’s non-polar substituents.

Biological Activity

C-(2-Ethoxy-3-methylphenyl)-C-phenylmethylamine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

The compound's biological activity is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. It may modulate their activity by binding to these targets, which can lead to various physiological responses. The exact pathways involved can vary based on the specific biological context in which the compound is studied.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacteria and fungi, demonstrating effectiveness in inhibiting their growth. This property positions it as a potential candidate for developing new antimicrobial agents.

2. Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce cytotoxicity in different cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The mechanism appears to involve the disruption of cellular processes essential for cancer cell survival .

Case Study 1: Anticancer Activity

In a study assessing the cytotoxic effects of various Mannich bases, including this compound, significant antiproliferative activity was observed against HeLa and HepG2 cell lines. The compound exhibited an IC50 value indicative of its potency in inhibiting cell growth, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several compounds, including this compound, against common pathogens. The results indicated that the compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial activity.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 10 | |

| Escherichia coli | 15 | |

| Candida albicans | 12 |

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activities. Variations in substituents on the phenyl rings can significantly affect its potency and selectivity towards specific receptors or enzymes. Understanding these relationships aids in optimizing the compound for therapeutic applications .

Q & A

Q. What are the standard synthetic protocols for preparing C-(2-Ethoxy-3-methylphenyl)-C-phenylmethylamine hydrochloride, and what key intermediates are involved?

The synthesis typically involves multi-step reactions, including:

- Reduction : Conversion of ketones to secondary alcohols using agents like sodium borohydride (NaBH₄) or catalytic hydrogenation .

- Etherification : Introduction of the ethoxy group via nucleophilic substitution (e.g., using ethyl bromide in the presence of a base) .

- Amination : Reaction with dimethylamine or similar amines to form the methylamine moiety, followed by HCl acidification to yield the hydrochloride salt .

Key intermediates include 3-chloro-1-phenyl-1-propanone (reduction precursor) and the free base form of the compound before salt formation.

Q. How can researchers characterize the purity and structural integrity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying substituent positions (e.g., ethoxy and methyl groups on the phenyl ring). For example, the ethoxy group’s methyl protons resonate at δ ~1.2–1.4 ppm, while aromatic protons appear between δ 6.5–7.5 ppm .

- HPLC-MS : Ensures purity (>95%) and confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass).

- Elemental Analysis : Validates stoichiometry of C, H, N, and Cl .

Q. What are the solubility properties of this hydrochloride salt in common laboratory solvents?

- Polar solvents : High solubility in water, methanol, and ethanol due to ionic interactions.

- Non-polar solvents : Limited solubility in hexane or diethyl ether.

- Experimental determination : Gravimetric analysis or UV-Vis spectroscopy can quantify solubility thresholds. Pre-saturate solvents and filter undissolved material for accurate measurements .

Q. What safety precautions are necessary when handling this compound in the lab?

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of hydrochloride vapors.

- Waste disposal : Neutralize acidic waste with bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing by-products?

- Catalyst selection : Use palladium on carbon (Pd/C) for selective hydrogenation to reduce undesired side reactions .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates for etherification steps .

- Temperature control : Lower temperatures (~0°C) during amination reduce racemization risks .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) removes unreacted intermediates .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for structural confirmation?

- 2D NMR techniques : Use COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to assign overlapping signals. For example, coupling constants (J-values) distinguish ortho vs. para substituents on aromatic rings .

- Computational modeling : Density Functional Theory (DFT) predicts chemical shifts and validates experimental NMR assignments .

Q. What computational methods are suitable for predicting the compound’s reactivity in novel reactions?

Q. How can researchers address discrepancies in reported solubility or stability data across studies?

- Controlled experiments : Replicate conditions (pH, temperature, solvent purity) from conflicting studies.

- Accelerated stability testing : Expose the compound to heat (40–60°C) or light to identify degradation pathways via LC-MS .

- Collaborative validation : Cross-check data with independent labs using standardized protocols .

Q. What strategies are effective for analyzing trace impurities in bulk batches of this compound?

- LC-TOF-MS : High-resolution mass spectrometry identifies impurities at <0.1% levels.

- Spiking experiments : Add suspected by-products (e.g., unreacted amine precursors) to confirm retention times .

- ICH Guidelines : Follow Q3A(R2) for qualification thresholds based on intended use (e.g., preclinical vs. clinical studies) .

Q. How can the compound’s hydrochloride salt form influence its crystallinity and bioavailability in pharmacological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.